Beta-Lactamase (AmpC) Inhibition Profile
3-Chloro-2,6-dihydroxybenzoic acid exhibits measurable inhibitory activity against Class C beta-lactamase (AmpC) from Enterobacter cloacae, a clinically relevant mechanism of antibiotic resistance. The compound demonstrates an IC₅₀ value of 3.00E+3 nM (3 µM) in an in vitro biochemical assay [1]. While this potency is moderate, it represents a defined and quantifiable activity for this specific scaffold. In comparison, the non-halogenated parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), has been characterized as having poor biological performance with no significant beta-lactamase inhibition reported, underscoring the functional impact of the 3-chloro substitution [2].
| Evidence Dimension | Inhibition of Class C beta-lactamase (AmpC) from Enterobacter cloacae 908R |
|---|---|
| Target Compound Data | IC₅₀ = 3.00E+3 nM (3 µM) |
| Comparator Or Baseline | 2,6-Dihydroxybenzoic acid (γ-resorcylic acid) |
| Quantified Difference | Not applicable (comparator has no reported activity in this assay) |
| Conditions | In vitro biochemical assay at 0.8 µmol concentration; enzyme source: Enterobacter cloacae 908R |
Why This Matters
This specific and quantifiable activity against a validated drug target provides a clear scientific rationale for selecting 3-chloro-2,6-dihydroxybenzoic acid over its non-halogenated parent for projects focused on beta-lactamase inhibition or antibacterial adjuvant development.
- [1] BindingDB. Affinity Data for BDBM50112048 (3-Chloro-2,6-dihydroxybenzoic acid) against Beta-lactamase. 2012. View Source
- [2] Kumar, S., et al. Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Journal of Molecular Structure, 2016. View Source
